
(2-メチル-5-テトラゾリル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: In chemistry, (2-Methyl-5-tetrazolyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound has shown potential in biological research due to its ability to interact with various biomolecules. It is often used in studies involving enzyme inhibition and receptor binding .
Medicine: In medicine, (2-Methyl-5-tetrazolyl)methanol is explored for its potential therapeutic applications. It has been investigated as a precursor for drug development, particularly in the design of antiviral and anticancer agents .
Industry: Industrially, the compound is used in the production of high-energy materials and as a stabilizer in photographic processes .
Safety and Hazards
作用機序
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with biological targets in a similar manner to carboxylic acids.
Mode of Action
Tetrazoles are known to possess both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that (2-Methyl-5-tetrazolyl)methanol may interact with its targets through similar mechanisms.
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that (2-Methyl-5-tetrazolyl)methanol may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that (2-Methyl-5-tetrazolyl)methanol may have favorable bioavailability due to its potential lipid solubility.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it can be inferred that (2-Methyl-5-tetrazolyl)methanol may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-tetrazolyl)methanol typically involves the cycloaddition of nitriles and azides. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often require the use of catalysts or strong Lewis acids to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of (2-Methyl-5-tetrazolyl)methanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under refrigerated conditions to maintain its stability .
化学反応の分析
Types of Reactions: (2-Methyl-5-tetrazolyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring allows for various substitution reactions, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a wide range of tetrazole derivatives .
類似化合物との比較
(2-Methyl-5-aminotetrazole): Similar in structure but contains an amino group instead of a hydroxyl group.
(2-Methyl-5-nitrotetrazole): Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness: (2-Methyl-5-tetrazolyl)methanol is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring various applications.
特性
IUPAC Name |
(2-methyltetrazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXRLKUQPFUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2511633.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide](/img/structure/B2511635.png)
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511638.png)
![ethyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2511639.png)
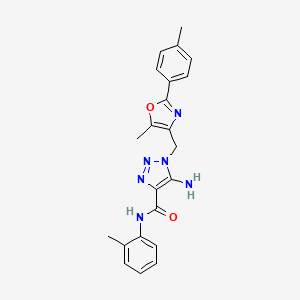
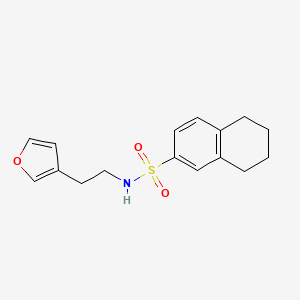
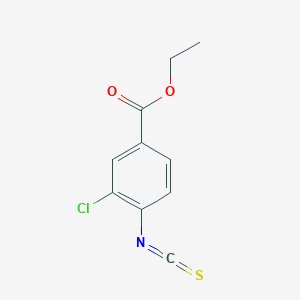

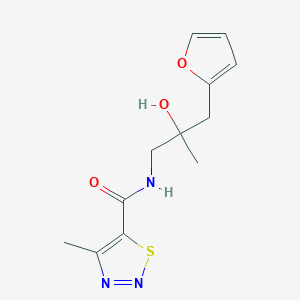
![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)
![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)
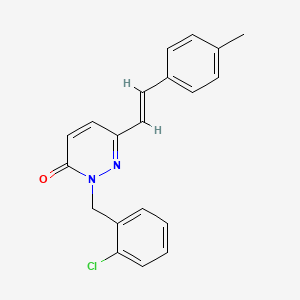
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

